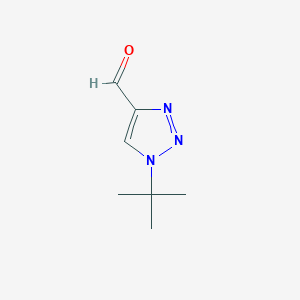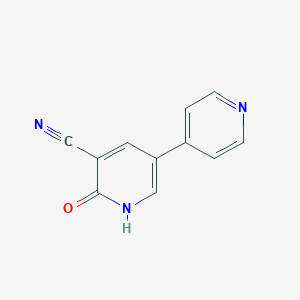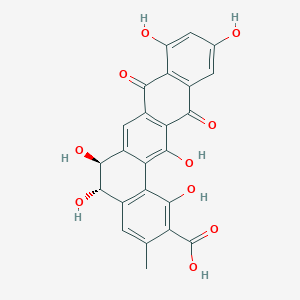
11-O-Demethylpradinone I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-O-Demethylpradinone I (11-DMP-I) is a natural product that has been isolated from the roots of the Chinese medicinal herb, Pulsatilla chinensis. It belongs to the pradimicin family of compounds and has been found to possess potent antibacterial, antifungal, and antiviral activities. In recent years, 11-DMP-I has gained attention from the scientific community due to its potential as a lead compound for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 11-O-Demethylpradinone I is not fully understood, but it is believed to act by binding to the bacterial cell wall and disrupting its integrity. This leads to the leakage of intracellular contents and ultimately cell death. In addition, 11-O-Demethylpradinone I has been found to inhibit the activity of certain enzymes involved in the replication of viral DNA and RNA.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, 11-O-Demethylpradinone I has been found to possess other biological properties. Research has shown that 11-O-Demethylpradinone I exhibits anti-inflammatory and immunomodulatory effects, suggesting that it may have potential as a therapeutic agent for inflammatory diseases. In addition, 11-O-Demethylpradinone I has been found to exhibit antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 11-O-Demethylpradinone I is its potent antimicrobial activity, which makes it a valuable tool for investigating the mechanisms of bacterial and fungal pathogenesis. However, one limitation of 11-O-Demethylpradinone I is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 11-O-Demethylpradinone I. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of the compound. In addition, further investigation into the mechanisms of action and biological effects of 11-O-Demethylpradinone I may lead to the identification of new therapeutic applications for the compound. Finally, the potential use of 11-O-Demethylpradinone I in combination with other antimicrobial agents or immunomodulators warrants further investigation.
Applications De Recherche Scientifique
The potent antibacterial, antifungal, and antiviral activities of 11-O-Demethylpradinone I have led to its investigation as a potential therapeutic agent. Research has shown that 11-O-Demethylpradinone I exhibits activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, 11-O-Demethylpradinone I has been found to inhibit the replication of several viruses, including HIV-1 and HCV.
Propriétés
Numéro CAS |
132971-63-2 |
|---|---|
Nom du produit |
11-O-Demethylpradinone I |
Formule moléculaire |
C24H16O10 |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
(5S,6S)-1,5,6,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1 |
Clé InChI |
ROFMCMXCPNFONV-SFTDATJTSA-N |
SMILES isomérique |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
SMILES canonique |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
Autres numéros CAS |
132971-63-2 |
Synonymes |
Pradimicin M |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




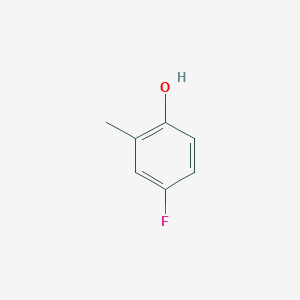
![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)


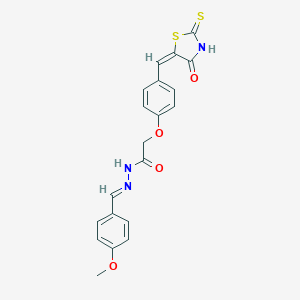
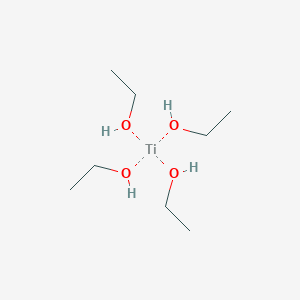
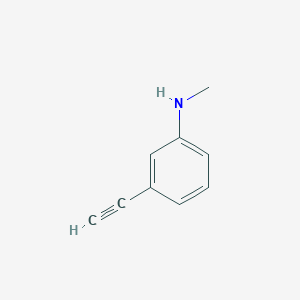

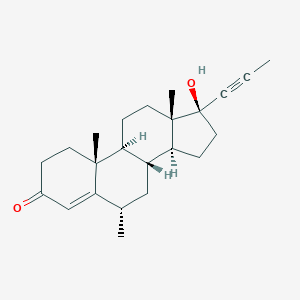
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)

